Fmoc-DL-Phe-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

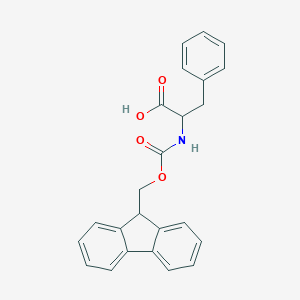

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275949 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-40-6, 100750-05-8 | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-3-phenyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Overview of Fmoc-DL-Phe-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH), a foundational building block in peptide chemistry. This compound is a racemic mixture, containing both the D- and L-enantiomers of phenylalanine, with the α-amino group protected by the fluorenylmethoxycarbonyl (Fmoc) group.[1] This protective group is crucial for its primary application in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern drug discovery and development.[1][2]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and quality control.

| Property | Data |

| Molecular Weight | 387.43 g/mol [1][3] |

| Molecular Formula | C₂₄H₂₁NO₄[1][2][3][4][5] |

| Appearance | White to off-white solid/powder[1][2] |

| Stereochemistry | Racemic mixture (D- and L-enantiomers)[1] |

| CAS Number | 126727-04-6[1][3] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The principal utility of this compound lies in its role as a protected amino acid for SPPS. The Fmoc group shields the α-amino group, preventing self-polymerization and other unwanted side reactions during the formation of a peptide bond.[1] A key advantage of the Fmoc protecting group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent.[1][6] This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid in the sequence, all while the growing peptide chain remains anchored to a solid support.[1]

The inclusion of a racemic mixture allows for the introduction of either D- or L-phenylalanine at a specific position. Incorporating D-amino acids, such as D-phenylalanine, into peptide structures can be a strategic approach to enhance metabolic stability by increasing resistance to enzymatic degradation.[1] This often leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

Experimental Protocols

Standard Fmoc-SPPS Deprotection and Coupling Cycle

The following is a generalized protocol for a single cycle of amino acid incorporation using this compound in a manual SPPS workflow. This assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Wang or Rink Amide resin).

1. Resin Swelling:

-

The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

The DMF is drained from the resin.

-

A solution of 20% piperidine in DMF is added to the resin.

-

The reaction is agitated for 5-10 minutes to cleave the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

The deprotection solution is drained, and the process is repeated once more to ensure complete deprotection.

3. Washing:

-

The resin is thoroughly washed with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.

-

A final wash with dichloromethane (B109758) (DCM) may be performed.

4. Amino Acid Coupling:

-

A solution containing this compound (3-5 equivalents), a coupling reagent such as HBTU/HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF is prepared.

-

This activation mixture is added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

The completion of the reaction can be monitored using a qualitative test (e.g., Kaiser test).

5. Final Washing:

-

The coupling solution is drained.

-

The resin is washed extensively with DMF and then DCM to remove any unreacted reagents and byproducts.[1]

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid to be added to the peptide chain.[1]

Visualized Workflow: Fmoc-SPPS Cycle

The diagram below illustrates the logical flow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

References

A Comprehensive Technical Guide to the Synthesis of Fmoc-DL-Phe-OH from DL-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH), a critical building block in modern peptide chemistry. This document details the core reaction mechanism, experimental protocols, purification methods, and analytical characterization, presenting quantitative data in a structured format for ease of comparison.

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (this compound) is a racemic mixture of the D- and L-enantiomers of phenylalanine, with the α-amino group protected by the base-labile Fmoc group.[1] This protecting group strategy is fundamental to the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[1] The Fmoc group's stability in acidic conditions and its selective removal with mild bases, such as piperidine, make it orthogonal to acid-labile side-chain protecting groups.[2] The synthesis of this compound is a foundational step for its application in the synthesis of peptides for research and therapeutic purposes.[1][2] The inclusion of D-phenylalanine, in particular, can enhance the metabolic stability of peptides and allow for the precise targeting of cellular signaling pathways.[1]

Synthesis of this compound

The standard synthesis of this compound is achieved through the acylation of the α-amino group of DL-phenylalanine with an activated Fmoc reagent under basic conditions, a reaction often carried out under Schotten-Baumann conditions.[2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The mechanism involves the following key steps:[2]

-

Deprotonation: In a basic aqueous medium, the amino group of DL-phenylalanine is deprotonated, which increases its nucleophilicity.[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated amino acid attacks the electrophilic carbonyl carbon of the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2]

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.[2]

-

Leaving Group Departure: The intermediate collapses, expelling the N-hydroxysuccinimide leaving group to form the stable Fmoc-carbamate. The base in the reaction mixture neutralizes the acidic byproduct.[2]

Reaction Conditions and Reagents

The choice of reagents and reaction conditions is crucial for achieving high yield and purity of this compound. The most common and reliable method utilizes Fmoc-OSu.[2]

| Parameter | Condition | Rationale |

| Amino Acid | DL-Phenylalanine (1 equivalent) | Starting material for the synthesis. |

| Fmoc Reagent | Fmoc-OSu (approx. 1.05 equivalents) | Preferred reagent due to its stability and high reactivity, minimizing side products.[2] |

| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Maintains a basic pH to facilitate the deprotonation of the amino group.[2] |

| Solvent System | 1:1 mixture of Dioxane and 10% aqueous Sodium Bicarbonate | A common solvent system that dissolves both the amino acid and the Fmoc reagent.[2] |

| Reaction Temperature | Initial cooling to 0-5°C, then warming to room temperature | Controlled temperature for the dropwise addition of the Fmoc reagent, followed by reaction at room temperature.[3] |

| Reaction Time | 8-12 hours (overnight) | Allows for the completion of the reaction.[2] |

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using Fmoc-OSu.[2]

Materials:

-

DL-Phenylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Hexane

-

1M Hydrochloric Acid (HCl)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve DL-Phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water is a commonly used solvent system. Stir the mixture until the amino acid is fully dissolved.[2]

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while maintaining vigorous stirring.[2]

-

Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).[2]

-

Work-up: After the reaction is complete, dilute the mixture with water and wash with ethyl acetate or diethyl ether to remove unreacted Fmoc-OSu and byproducts. Retain the aqueous layer.[2][3]

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by slowly adding 1M HCl. The this compound product will precipitate as a white solid.[2][3]

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.[2][3]

-

Drying: Dry the crude product under vacuum.[2]

Purification by Recrystallization

If necessary, the crude product can be further purified by recrystallization to yield a pure white crystalline solid.[2]

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent system, such as ethanol/water or ethyl acetate/hexane.[2] For example, using toluene, gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely.[4]

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in a refrigerator or an ice bath (0-4°C) for several hours to facilitate crystal formation.[3]

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[3][4]

-

Drying: Dry the purified product under vacuum at 50°C.[4]

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

| Analytical Method | Primary Information Provided | Typical Application for this compound |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification.[5] | Determination of crude and final product purity.[5][6] |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification.[6][7] | Verification of the molecular weight of this compound.[7] |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation.[7] | Confirmation of the chemical structure and integrity of the Fmoc and phenylalanine moieties.[7] |

| Infrared (IR) Spectroscopy | Identification of functional groups.[7] | Verification of the presence of key functional groups such as amide and carboxylic acid.[7] |

Experimental Protocols for Analysis

4.1.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound.

-

Methodology:

-

Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in a 1:1 (v/v) mixture of acetonitrile (B52724) and water. Filter the solution through a 0.22 µm syringe filter.[6]

-

Instrumentation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

-

Mobile Phase: Use a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[6]

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm or 265 nm.

-

4.1.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.[7]

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).[7]

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to detect the molecular ion peak.

-

Data Analysis: Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight.

-

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of this compound.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[7]

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, multiplicities, and integrations to confirm the presence of protons and carbons corresponding to the Fmoc and phenylalanine structures.

-

¹H NMR Spectroscopic Data for this compound (in DMSO-d6) [7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.74 | br. s | 1H | COOH |

| 7.87 | d | 1H | NH |

| 7.73-7.19 | m | 13H | Aromatic (Fmoc and Phe) |

| 4.20-4.13 | m | 4H | CH₂ and CH (Fmoc), α-CH (Phe) |

| 3.11-2.82 | m | 2H | β-CH₂ (Phe) |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for synthesizing and purifying this compound.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Biological Relevance: Signaling Pathway Modulation

While this compound itself is a synthetic precursor, the incorporation of D-phenylalanine into peptides can significantly enhance their therapeutic potential by increasing their resistance to enzymatic degradation.[1] Such peptides can be designed to modulate key cellular signaling pathways, such as the MAPK pathway, which is implicated in various diseases including cancer.[1]

Caption: Representative signaling pathway (MAPK) targeted by a D-Phe-containing peptide antagonist.

Conclusion

The synthesis of this compound is a robust and well-established process that is fundamental to peptide chemistry. The use of Fmoc-OSu under Schotten-Baumann conditions provides a reliable and high-yielding route to this important building block.[2] By adhering to the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers, scientists, and drug development professionals can consistently produce high-purity this compound for use in the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to Fmoc-DL-Phe-OH for Researchers and Drug Development Professionals

Introduction: N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a racemic mixture of the D- and L-enantiomers of the amino acid phenylalanine, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This compound serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of phenylalanine residues into peptide chains. The incorporation of a D-amino acid enantiomer can confer unique properties to synthetic peptides, such as increased resistance to enzymatic degradation, leading to a longer in vivo half-life and potentially altered biological activity. This technical guide provides comprehensive information on the CAS number, supplier details, physicochemical properties, experimental protocols, and the biological relevance of using this compound in research and drug development.

Physicochemical Properties and CAS Number

While the individual D- and L-enantiomers of Fmoc-Phe-OH are well-documented with their respective CAS numbers, identifying a specific CAS number for the DL-racemic mixture can be ambiguous. However, a designated CAS number for the DL-form is available. The key physicochemical properties are summarized below.

| Property | Data | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine | |

| Synonyms | Fmoc-DL-phenylalanine | |

| CAS Number | 126727-04-6 | |

| Molecular Formula | C₂₄H₂₁NO₄ | |

| Molecular Weight | 387.43 g/mol | |

| Appearance | White to off-white solid/powder | |

| Stereochemistry | Racemic mixture (D- and L-enantiomers) |

Enantiomer-Specific Information:

| Property | Fmoc-D-Phe-OH | Fmoc-L-Phe-OH |

| CAS Number | 86123-10-6 | 35661-40-6 |

| Optical Rotation [α]D²⁰ | +37 ± 2.5° (c=1 in DMF) | -38 ± 3° (c=1 in DMF) |

| Melting Point | 180 - 195 °C | 180 - 190 °C |

Supplier Information

This compound and its individual enantiomers are available from various chemical suppliers catering to the research and pharmaceutical industries.

| Supplier | Product Focus |

| MedChemExpress | This compound, Fmoc-D-Phe-OH, Fmoc-L-Phe-OH |

| Sigma-Aldrich (Merck) | Fmoc-D-Phe-OH, Fmoc-L-Phe-OH |

| Chem-Impex | Fmoc-D-Phe-OH, Fmoc-L-Phe-OH |

| Advanced ChemTech | Fmoc-D-Phe-OH |

| Aapptec Peptides | Fmoc-D-Phe-OH, Fmoc-L-Phe-OH |

| Anaspec | Fmoc-D-Phe-OH |

| Thomas Scientific | Fmoc-D-Phe-OH |

| ChemicalBook | Fmoc-L-Phe-OH |

| Activotec | Fmoc-L-Phe-OH |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of an Fmoc-amino acid onto a solid support.

Resin Preparation and Swelling

-

Place the desired solid-phase resin (e.g., Rink Amide resin for C-terminal amide peptides) in a reaction vessel.

-

Wash the resin with a suitable solvent, such as N,N-dimethylformamide (DMF), to remove any impurities.

-

Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.

Fmoc Deprotection

-

Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.

-

The reaction is typically complete within 20 minutes.

-

Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.

Amino Acid Coupling

-

Activation: In a separate vessel, dissolve this compound (typically 3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. A negative result indicates a complete reaction.

Washing

-

After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and by-products.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Peptide Cleavage and Purification

Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Cleavage: The peptidyl-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. The specific composition of the cocktail depends on the amino acid composition of the peptide.

-

Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide, which will be a mixture of two diastereomers, can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

While this compound itself is a synthetic precursor, the incorporation of D-phenylalanine into peptides can have significant biological implications. Peptides containing D-amino acids often exhibit increased stability against enzymatic degradation, leading to a longer duration of action in biological systems.

The introduction of D-phenylalanine can also alter the peptide's conformation, which may lead to modified binding affinities for their biological targets. For instance, D-phenylalanine-containing peptides have been explored as modulators of various signaling pathways, including those involving G-protein coupled receptors (GPCRs) like opioid receptors. The altered stereochemistry can influence receptor activation or inhibition, making such peptides valuable tools in drug discovery.

Spectroscopic Characterization of Fmoc-DL-Phe-OH: A Technical Guide for Researchers

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is instrumental in preventing undesired reactions at the amino terminus during the stepwise elongation of the peptide chain.[1] A rigorous spectroscopic analysis of this compound is essential to confirm its chemical identity, purity, and structural integrity, which are critical quality attributes for the synthesis of peptides intended for research and therapeutic applications. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to elucidate the chemical environment of each atom.[1]

¹H NMR Spectroscopic Data

Proton NMR spectroscopy of this compound reveals characteristic signals for the protons of the phenylalanine residue and the Fmoc protecting group.[1] The data presented below was acquired in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.74 | br | 1H | COOH |

| 7.87 | d, J=7.47 Hz | 1H | NH |

| 7.73-7.19 | m | 13H | Aromatic (Fmoc and Phe) |

| 4.20-4.13 | m | 4H | CH₂ and CH (Fmoc), α-CH (Phe) |

| 3.11-2.82 | m | 2H | β-CH₂ (Phe) |

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d6). Data sourced from The Royal Society of Chemistry.[1][2]

¹³C NMR Spectroscopic Data

Carbon-13 NMR provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 173.32 | COOH (Phe) |

| 155.93 | C=O (Amide) |

| 143.74, 140.67, 137.99 | Aromatic C (Fmoc, Phe) |

| 129.09, 128.15, 127.60 | Aromatic CH (Fmoc, Phe) |

| 127.04, 126.34, 125.24 | Aromatic CH (Fmoc) |

| 120.05 | Aromatic CH (Fmoc) |

| 65.62 | CH₂ (Fmoc) |

| 55.51 | α-CH (Phe) |

| 46.60 | CH (Fmoc) |

| 36.51 | β-CH₂ (Phe) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d6). Data sourced from The Royal Society of Chemistry.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups within a molecule by measuring its absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amide and carboxylic acid groups.[1]

| Frequency (cm⁻¹) | Assignment |

| 3431.13 | Amide A (N-H stretching) |

| 1687.60 | Amide I (C=O stretching) |

| 1537.16 | Amide II (N-H bending and C-N stretching) |

Table 3: Key IR Spectroscopic Data for this compound. Data sourced from The Royal Society of Chemistry.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of the compound.[3] Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like this compound.[2]

| Parameter | Value |

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.4 g/mol |

| ESI-MS [M+Na]⁺ | 410.1242 |

| ESI-MS [M+K]⁺ | 426.0924 |

Table 4: Mass Spectrometry Data for this compound.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of Fmoc-protected amino acids is as follows:[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[1] Ensure the sample is fully dissolved.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[2] The instrument should be properly tuned and shimmed to ensure optimal resolution and sensitivity.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Caption: Workflow for Spectroscopic Analysis of this compound.

IR Spectroscopy Protocol

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

-

Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Electrospray ionization (ESI) is a standard method for the mass analysis of Fmoc-amino acids.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF).[2]

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺ and [M+K]⁺.

-

Mass Range: Set a suitable mass range, for example, m/z 100-1000.[3]

-

Instrument Tuning: Optimize source parameters such as capillary voltage (e.g., 3.5 kV), cone voltage (e.g., 30 V), source temperature (e.g., 120 °C), and desolvation temperature (e.g., 350 °C) to achieve a stable signal and efficient ionization.[3]

-

Conclusion

The comprehensive spectroscopic analysis of this compound via NMR, IR, and MS provides a complete characterization of the molecule. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of all atoms within the structure.[1] IR spectroscopy validates the key functional groups, such as the amide and carboxylic acid moieties.[1] Mass spectrometry unequivocally confirms the molecular weight of the compound.[1] Together, these analytical techniques are indispensable for ensuring the quality, identity, and purity of this compound, a critical prerequisite for its successful application in peptide synthesis within the pharmaceutical and biotechnology industries.

References

Navigating the Solubility Landscape of Fmoc-DL-Phe-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the solubility of Fmoc-protected amino acids is a critical parameter that dictates the success and efficiency of peptide assembly. N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a fundamental building block, and understanding its behavior in various organic solvents is paramount for optimizing coupling reactions and ensuring the integrity of the final peptide product. This technical guide provides a comprehensive overview of the solubility of this compound, collates available quantitative and qualitative data, and offers detailed experimental protocols for in-house solubility determination.

The Critical Role of Solubility in Peptide Synthesis

The efficiency of the coupling step in SPPS is directly dependent on the adequate solubility of the incoming Fmoc-amino acid.[1] Poor solubility can lead to a cascade of detrimental effects, including:

-

Reduced Reaction Kinetics: Incomplete dissolution of the amino acid derivative slows down the coupling reaction, potentially leading to incomplete incorporation.

-

Formation of Deletion Sequences: If the Fmoc-amino acid is not fully available in solution, some peptide chains on the solid support may not undergo coupling, resulting in peptides with missing residues.

-

Aggregation: Some Fmoc-amino acids have a tendency to aggregate in solution, which can further decrease their effective concentration and hinder reactivity.

Therefore, the careful selection of a solvent or solvent system that ensures complete dissolution of this compound is a crucial first step in any peptide synthesis protocol.

Solubility Profile of this compound

Quantitative Solubility Data

A key benchmark for the solubility of Fmoc-Phe-OH has been established in Dimethyl Sulfoxide (DMSO).

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (258.11 mM)[1][2][3] |

Note: This data is often reported for the L- or D-enantiomer, but it serves as a reliable indicator for the DL-racemic mixture.[1][2]

Qualitative Solubility Information

In addition to the quantitative data in DMSO, the solubility of Fmoc-Phe-OH in other common SPPS solvents is qualitatively described as follows:

-

Dimethylformamide (DMF): Readily soluble.[4]

-

N-Methyl-2-pyrrolidone (NMP): Readily soluble.[4]

-

Water: Insoluble.[4]

The high solubility in polar aprotic solvents like DMSO, DMF, and NMP makes them suitable choices for dissolving this compound during peptide synthesis.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data in a specific solvent or under particular laboratory conditions, direct experimental determination is the most reliable approach. The following protocols outline two common methods for determining the solubility of this compound.

Gravimetric Method

This method is straightforward and relies on the accurate measurement of mass.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is achieved.[5]

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.[5]

-

Equilibration: Seal the vial tightly and place it on an isothermal shaker or magnetic stirrer at a controlled temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.[5]

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.[5]

-

Supernatant Collection: Carefully withdraw a precise volume of the clear supernatant, ensuring no solid particles are disturbed.

-

Solvent Evaporation: Place the collected supernatant in a pre-weighed vial and evaporate the solvent completely under vacuum or a stream of inert gas.

-

Mass Determination: Accurately weigh the vial containing the dried solid. The difference in mass corresponds to the amount of this compound that was dissolved in the collected volume of the supernatant.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the supernatant withdrawn.[5]

HPLC-Based Method

This method offers high precision and is particularly useful for lower solubility compounds or when working with smaller volumes.

Methodology:

-

Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution and separate the undissolved solid.

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.[5]

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.[5]

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[5]

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[5]

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.[5]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[5]

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical flows discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solvent choice, solubility, and peptide synthesis outcome.

References

A Technical Guide to the Purity and Analysis of Fmoc-DL-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH) is a fundamental building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] As a racemic mixture of the D- and L-enantiomers of phenylalanine, it is utilized to introduce phenylalanine residues into a growing peptide chain. The Fmoc protecting group provides a temporary shield for the α-amino group, preventing unwanted side reactions during peptide bond formation.[1] The purity of this compound is a critical quality attribute, as even minor impurities can lead to the formation of deletion or insertion sequences, complicating purification and potentially compromising the biological activity of the final peptide.[2] This technical guide provides an in-depth overview of the analytical methodologies used to assess the purity of this compound, complete with experimental protocols and data interpretation.

Physicochemical Properties

A summary of the core properties of this compound is presented in the table below.

| Property | Data |

| CAS Number | 126727-04-6 |

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.43 g/mol |

| Appearance | White to off-white solid/powder |

| Stereochemistry | Racemic mixture (D- and L-enantiomers) |

Common Impurities and Their Impact on Peptide Synthesis

The quality of Fmoc-amino acids directly influences the success of peptide synthesis.[2] Impurities can arise during the synthesis of the protected amino acid or from degradation during storage.[3] Understanding the nature of these impurities is crucial for troubleshooting and ensuring the synthesis of high-quality peptides.

| Impurity | Source | Impact on Peptide Synthesis | Typical Specification |

| Fmoc-Dipeptides (e.g., Fmoc-Phe-Phe-OH) | Side reactions during the attachment of the Fmoc group.[3] | Leads to the double insertion of an amino acid residue into the peptide sequence.[4] | ≤ 0.1%[3] |

| Free Amino Acid (H-Phe-OH) | Incomplete protection during synthesis or premature deprotection during storage.[3] | Can lead to deletion sequences where an amino acid is missing.[4] | ≤ 0.2%[3] |

| β-Alanyl Impurities | Generated from the ring-opening and rearrangement of the Fmoc group.[3] | Results in the insertion of an incorrect amino acid (β-alanine).[5] | ≤ 0.1%[3] |

| Acetic Acid | Residual solvent from the manufacturing process or hydrolysis of ethyl acetate.[3] | Can cause chain termination, leading to truncated peptide sequences.[3][4] | ≤ 0.02%[3] |

| Enantiomeric Impurities (e.g., Fmoc-L-Phe-OH in a synthesis requiring the D-form) | Incomplete resolution during synthesis. | Results in diastereomeric peptide impurities that are often difficult to separate and can alter biological activity.[4] | Enantiomeric Purity ≥ 99.8%[3] |

Analytical Methodologies for Purity Assessment

Robust analytical methods are essential to identify and quantify impurities before using this compound in peptide synthesis.[2] The primary techniques for assessing purity are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the purity of Fmoc-amino acids.[2] It separates the main compound from its impurities, and purity is typically reported as a percentage of the total peak area detected by a UV detector.[2]

Table of Typical HPLC Purity Specifications for Fmoc-Phe-OH Derivatives:

| Supplier | Product Name | Purity Specification | Analytical Method(s) |

| AdooQ Bioscience | This compound | >99% | HPLC |

| Sigma-Aldrich (Novabiochem) | Fmoc-D-Phe-OH | ≥99.0% | HPLC[7] |

| CEM Corporation | Fmoc-Phe-OH | ≥99.0% | HPLC[7] |

| Chem-Impex | Fmoc-L-phenylalanine | ≥ 99.5% | Chiral HPLC |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the identity and structural integrity of this compound.[6] Both ¹H and ¹³C NMR are employed.[6]

¹H NMR Spectroscopic Data for this compound (in DMSO-d6): [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.74 | br | 1H | COOH |

| 7.87 | d, J=7.47 Hz | 1H | NH |

| 7.73-7.19 | m | 13H | Aromatic (Fmoc and Phe) |

| 4.20-4.13 | m | 4H | CH₂ and CH (Fmoc), α-CH (Phe) |

| 3.11-2.82 | m | 2H | β-CH₂ (Phe) |

¹³C NMR Spectroscopic Data for this compound (in DMSO-d6): [8]

| Chemical Shift (δ, ppm) | Assignment |

| 173.32 | COOH (Phe) |

| 155.93 | Amide Bond Carbonyl Group |

| 143.74, 140.67, 137.99 | Aromatic (Fmoc and Phe) |

| 129.09, 128.15, 127.60 | Aromatic (Fmoc and Phe) |

| 127.04, 126.34, 125.24, 120.05 | Aromatic (Fmoc and Phe) |

| 65.62 | CH₂ (Fmoc) |

| 55.51 | α-CH (Phe) |

| 46.60 | CH (Fmoc) |

| 36.51 | β-CH₂ (Phe) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying impurities based on their mass-to-charge ratio (m/z).[2][6] Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.[6]

Comparison of Analytical Methods: [2]

| Method | Primary Use | Sensitivity | Specificity |

| Mass Spectrometry (MS) | Identification of main component and impurities by molecular weight. | Very High | High |

| HPLC | Quantification of purity based on peak area. | High | Moderate |

| NMR Spectroscopy | Structural elucidation and confirmation of the molecule. | Moderate to Low | Very High |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality analytical data.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)[7]

-

Materials and Reagents:

-

This compound sample

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 254 nm and 301 nm.[7]

-

Injection Volume: 10-20 µL

-

-

Data Analysis:

-

Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram to determine purity.

-

Protocol 2: NMR Spectroscopy Analysis[6]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument for optimal resolution and sensitivity.

-

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Protocol 3: Mass Spectrometry Analysis[6]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or an acetonitrile/water mixture.

-

-

Instrument Setup:

-

Use an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Optimize ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize signal intensity.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum over a relevant m/z range to detect the molecular ion and potential impurities.

-

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.

Synthesis of this compound

The standard synthesis of this compound involves the acylation of the α-amino group of DL-Phenylalanine with an activated Fmoc reagent under basic conditions.[9]

Impact of Impurities on Solid-Phase Peptide Synthesis (SPPS)

This diagram illustrates how common impurities in the this compound starting material can lead to undesired peptide products during an SPPS cycle.

Conclusion

The spectroscopic and chromatographic analysis of this compound provides a comprehensive characterization of the molecule.[6] Techniques such as NMR, IR, and MS are indispensable for confirming the identity, structure, and molecular weight of the compound.[6] HPLC stands as the primary method for quantifying purity and detecting process-related impurities. For researchers and professionals in drug development, the rigorous analysis of this compound is a critical step. While HPLC-UV is a robust method for routine purity assessment, mass spectrometry, especially when coupled with HPLC, offers an invaluable tool for the confident identification of impurities.[2] The high sensitivity and specificity of LC-MS enable the detection of trace-level contaminants that might otherwise go unnoticed.[2] Ensuring the high purity of this starting material is paramount for the successful and reproducible synthesis of high-quality, well-defined peptides for therapeutic and research applications.

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-DL-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety data and handling precautions for N-(9-Fluorenylmethoxycarbonyl)-DL-phenylalanine (Fmoc-DL-Phe-OH). Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of this valuable amino acid derivative used in peptide synthesis.

Compound Identification and Properties

This compound is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection is base-labile, a key feature for its application in solid-phase peptide synthesis.[1]

Table 1: Chemical and Physical Properties of this compound and Related Isomers

| Property | Data | Source(s) |

| Chemical Formula | C24H21NO4 | [2] |

| Molecular Weight | 387.44 g/mol | [3] |

| CAS Number | 126727-04-6 | [3] |

| Appearance | Beige powder, Solid | [3][4] |

| Melting Point | 180 - 187 °C | [4] |

| Boiling Point | 513.39°C (rough estimate) | [4] |

| Solubility | Insoluble in water; Soluble in polar organic solvents like DMF and NMP. | [1] |

| Storage Temperature | 2 - 8 °C or -20°C for long-term storage. | [1][3][4] |

Hazard Identification and Classification

While some sources indicate that Fmoc-D-Phe-OH is not a hazardous substance according to Regulation (EC) No. 1272/2008, other safety data sheets for related compounds suggest potential hazards.[5] A harmonized classification for this compound is not consistently available, therefore, it is prudent to handle it with care, assuming the potential for irritation.

Table 2: GHS Hazard Information (Based on available data for related compounds)

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [3][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [3][6] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [3][6] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [3] |

Precautionary Statements: [3][7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.

Engineering Controls

-

Ventilation: Work in a well-ventilated area.[8] Use of a chemical fume hood is recommended, especially when handling the powder, to minimize inhalation of dust.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards. | [5][6][8] |

| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat. | [1][5][8] |

| Respiratory Protection | Generally not required if adequate ventilation is provided. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [4][6] |

Storage Conditions

-

Temperature: Store in a cool, dry place.[1] Recommended storage temperatures are between 2-8°C, with some suppliers suggesting -20°C for extended periods.[1][3][4]

-

Container: Keep the container tightly sealed to prevent moisture absorption.[1][4][8]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6]

Experimental Protocols: Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [4][5][8] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. | [4][5][8] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [4][6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [4][5][8] |

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and breathing vapors.[2][4][5] Use appropriate personal protective equipment.[8]

-

Environmental Precautions: Prevent the product from entering drains.[4][5][8]

-

Containment and Cleanup: For small spills, sweep up the material and place it in a suitable, closed container for disposal.[2][4] For large spills, shovel the material into a suitable container for disposal according to local regulations.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5][8]

-

Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[2]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5][8]

Toxicological Information

There is limited specific toxicological data available for this compound. Most safety data sheets report "no data available" for acute toxicity, skin corrosion/irritation, and other endpoints.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4][5]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[5] It is recommended to consult with a licensed professional waste disposal service.[5]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is essential to always consult the most current Safety Data Sheet provided by your supplier and to be familiar with your institution's safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. This compound | 126727-04-6 [sigmaaldrich.com]

- 4. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. 86123-10-6|Fmoc-D-Phe-OH|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

The Strategic Application of Fmoc-DL-Phe-OH in the Synthesis of Peptides with Unnatural Amino Acids

A Technical Guide for Researchers and Drug Development Professionals

The incorporation of unnatural amino acids into peptide chains represents a pivotal strategy in modern drug discovery and chemical biology. This approach allows for the fine-tuning of peptide properties, including metabolic stability, conformational rigidity, and receptor affinity. While enantiomerically pure Fmoc-protected amino acids are the standard building blocks in solid-phase peptide synthesis (SPPS), the racemic mixture, Fmoc-DL-Phe-OH, offers unique applications, particularly in the realms of peptide library synthesis and as a versatile precursor for novel unnatural amino acids. This technical guide provides an in-depth exploration of the role of this compound, complete with experimental considerations and data presentation.

Foundational Concepts: Fmoc-Protecting Group and Racemic Mixtures

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is an essential tool in peptide chemistry. Its base-lability allows for the selective deprotection of the N-terminus of an amino acid, enabling the stepwise elongation of a peptide chain under mild conditions, thus preserving the integrity of acid-sensitive functionalities on the amino acid side chains.

This compound is a racemic mixture containing equal amounts of Fmoc-D-phenylalanine and Fmoc-L-phenylalanine. While the direct use of racemic mixtures in the synthesis of a single, defined peptide sequence is generally avoided to prevent the formation of diastereomeric peptides, this compound serves specific, strategic purposes in peptide research.

Applications of this compound in Unnatural Amino Acid Incorporation

The primary applications of this compound in the context of unnatural amino acids can be categorized into two main areas: its use in the generation of peptide libraries and its role as a starting material for the synthesis of novel amino acid building blocks.

Peptide Libraries for Screening and Discovery

The inclusion of a D-amino acid in a peptide sequence can significantly enhance its proteolytic stability and influence its binding affinity to biological targets. By using this compound at a specific position during SPPS, a library of two distinct peptide diastereomers can be generated in a single synthesis. This approach is particularly useful in the early stages of drug discovery for rapidly screening the effects of stereochemistry at a given position on the peptide's biological activity.

Precursor for Unnatural Amino Acid Synthesis

This compound can serve as a cost-effective and versatile starting material for the chemical modification of the phenylalanine side chain to create novel unnatural amino acids. The aromatic ring of phenylalanine is amenable to various chemical transformations, such as nitration, halogenation, and acylation, leading to a diverse array of unnatural amino acid building blocks that can then be incorporated into peptides to probe structure-activity relationships.

Experimental Workflow and Protocols

The incorporation of this compound into a peptide sequence via SPPS follows the general principles of Fmoc-based peptide synthesis. The following workflow outlines the key steps.

Detailed Experimental Protocol for this compound Coupling

The following protocol provides a general guideline for the manual coupling of this compound to a resin-bound peptide chain.

-

Resin Preparation : Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection : Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Activation and Coupling :

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF.

-

Add a coupling agent, such as HBTU (3-5 equivalents), and a base, such as DIPEA (6-10 equivalents).

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Washing : Wash the resin extensively with DMF to remove excess reagents.

-

Confirmation of Coupling : Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Capping (Optional) : If the Kaiser test is positive, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and a base in DMF.

-

Chain Elongation : Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide.

-

Purification and Analysis : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Signaling Pathway Considerations

The introduction of a D-amino acid, such as D-phenylalanine from the this compound mixture, can have profound effects on the interaction of the resulting peptide with its biological targets, potentially altering downstream signaling pathways.

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on the fundamental principles of solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. SPPS is a cornerstone of peptide synthesis, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support.[1][2] The Fmoc/tBu strategy, which utilizes a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, is the most prevalent approach in modern peptide synthesis due to its milder reaction conditions compared to the alternative Boc/Bzl strategy.[3][4]

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of a peptide via Fmoc-SPPS is a cyclical process, where each cycle results in the addition of a single amino acid to the growing peptide chain.[5] The entire process is carried out on an insoluble polymeric support, or resin, which simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.[1][2]

The fundamental steps in each cycle of Fmoc-SPPS are:

-

Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide, exposing a free amine for the next coupling reaction.

-

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

-

Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide-resin to form a peptide bond.

-

Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the completed peptide from the solid support and the simultaneous removal of any permanent side-chain protecting groups.

The SPPS Cycle: A Visual Workflow

The iterative nature of solid-phase peptide synthesis is a key to its efficiency and amenability to automation. The following diagram illustrates the logical flow of the Fmoc-SPPS cycle.

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

Key Chemical Steps and Mechanisms

Fmoc Deprotection

The removal of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][6] The reaction proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates. The liberated DBF is trapped by the secondary amine to form a stable adduct.[7]

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Amino Acid Coupling

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-protected amino acid. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[1] Common classes of coupling reagents include carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, HCTU).[1][8][9] The choice of coupling reagent can significantly impact the efficiency of the reaction and the potential for side reactions like racemization.[8][9]

Quantitative Data for SPPS Reagents and Conditions

The following tables summarize key quantitative data for the reagents and conditions commonly employed in Fmoc-SPPS.

Table 1: Common Fmoc Deprotection Reagents and Conditions

| Reagent | Concentration | Deprotection Time | Notes |

| Piperidine | 20% in DMF | 5-20 minutes | The traditional and most widely used reagent. Can cause aspartimide formation in sensitive sequences.[10] |

| 4-Methylpiperidine | 20% in DMF | 10-20 minutes | A common alternative to piperidine. |

| Piperazine/DBU | 5% (w/v) Piperazine, 2% (v/v) DBU in DMF | 1-5 minutes | A faster and often cleaner alternative, reducing side reactions.[10] |

Table 2: Performance of Common Coupling Reagents

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |

Data in this table is representative and can vary based on the specific amino acids being coupled and the reaction conditions.[8][9]

Table 3: Common Cleavage Cocktails for Final Deprotection

| Reagent Cocktail | Composition (v/v) | Reaction Time | Target Peptide/Protecting Groups |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | 1-4 hours | A robust, general-purpose cocktail for peptides containing a variety of sensitive residues.[5][11] |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | 1-4 hours | A common, less odorous cocktail suitable for many peptides, especially those with Trp(Boc) and Arg(Pbf) protection.[11][12] |

| TFA/DCM | 1% TFA in Dichloromethane | ~5 minutes | For cleavage from highly acid-labile resins like 2-chlorotrityl chloride resin, leaving side-chain protecting groups intact.[13] |

Detailed Experimental Protocols

The following protocols provide a general framework for manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[6][14]

-

After swelling, drain the DMF from the reaction vessel.

Protocol 2: Nα-Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.[5][6]

-

Agitate the mixture for 5-10 minutes at room temperature.[5]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[5]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

Protocol 3: Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[5]

-

Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[5]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or difficult sequences.[5]

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents.[5]

-

(Optional) Perform a qualitative colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result indicates the absence of free primary amines.[5]

Protocol 4: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with Dichloromethane (DCM) (3 times) and dry it under vacuum.[5]

-

Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 3). Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[5]

-

Gently agitate the mixture for 2-4 hours at room temperature.[5][15]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[5]

Protocol 5: Peptide Precipitation and Isolation

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[5]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[5]

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

By understanding these core principles, quantitative parameters, and detailed protocols, researchers and scientists can effectively utilize Fmoc-based solid-phase peptide synthesis for the successful creation of a wide range of peptides for research, diagnostics, and therapeutic development.

References

- 1. bachem.com [bachem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Understanding and Mitigating Racemization in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. The loss of this integrity, through a process known as racemization, can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have significantly altered biological activity. This technical guide provides an in-depth overview of the mechanisms of racemization in peptide synthesis, particularly when utilizing DL-amino acids, and outlines methods for its detection and quantification.

Mechanisms of Racemization

During peptide bond formation, the activation of the carboxylic acid group of an N-protected amino acid can render the α-proton susceptible to abstraction. This loss of stereochemistry at the α-carbon can occur through two primary mechanisms:

-

Oxazolone (B7731731) Formation: This is the most prevalent pathway for racemization. The activated carboxyl group can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar enolate intermediate, leading to a mixture of L- and D-isomers.[1][2]

-

Direct Enolization (Direct α-Proton Abstraction): In this mechanism, a base directly abstracts the α-proton of the activated amino acid, forming a planar enolate intermediate without proceeding through an oxazolone. Re-protonation then leads to racemization. This pathway is more common for certain amino acid derivatives, especially those with electron-withdrawing groups in their side chains.[2][3]

Caption: Overview of the two primary racemization pathways in peptide synthesis.

Factors Influencing Racemization

Several factors during the peptide coupling process can significantly impact the extent of racemization. Understanding and controlling these variables is crucial for minimizing the formation of diastereomeric impurities.

-

Amino Acid Residue: Certain amino acids are inherently more prone to racemization. Histidine (His) and Cysteine (Cys) are particularly susceptible.[4][5] Serine (Ser) can also be problematic under certain conditions. The side chains of these amino acids can influence the acidity of the α-proton and the stability of the racemization intermediates.

-

Coupling Reagents and Additives: The choice of coupling reagent is a critical factor.[6] Onium salt reagents (e.g., HBTU, HATU) can promote racemization, especially with pre-activation in the presence of a strong base.[6] Carbodiimide reagents (e.g., DIC) are generally considered safer when used with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[6][7] Additives form activated esters that are more reactive towards the amine component, thus competing with oxazolone formation.[6]

-

Base: The strength and steric hindrance of the base used for neutralization and activation play a significant role.[3] Strong, non-sterically hindered bases like diisopropylethylamine (DIEA) can increase the rate of α-proton abstraction and thus promote racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to minimize this side reaction.[6]

-

Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[4] For sensitive amino acids, performing the coupling reaction at lower temperatures (e.g., 0°C or room temperature) is advisable.[4]

-

Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization. Less polar solvents may help to reduce racemization in some cases.

-

Pre-activation Time: Allowing the carboxylic acid to be activated for an extended period before the addition of the amine component can lead to increased levels of racemization, as the activated species has more time to undergo racemization.[6]

Quantitative Analysis of Racemization

The selection of coupling reagents and additives has a direct and quantifiable impact on the degree of racemization. The following tables summarize data from various studies to provide a comparative overview of the performance of different coupling conditions.

Table 1: Comparison of Racemization Levels for Fmoc-Cys(Trt)-OH with Different Coupling Reagents and Additives

| Coupling Reagent | Additive | Base | Pre-activation | % D-Isomer Formation |

| HBTU | HOBt | DIPEA | 5 min | 5-33% |

| HATU | HOAt | DIPEA | 5 min | 3-15% |

| DIC | HOBt | DIPEA | None | 1-5% |

| DIC | OxymaPure® | DIPEA | None | <1-2% |

| DIC | OxymaPure® | NMM | None | <1% |

Data collated from multiple sources for illustrative purposes.

Table 2: Racemization of Different Amino Acids with DIC/Oxyma in Solid-Phase Peptide Synthesis

| Amino Acid | % D-Isomer Formation |

| Fmoc-His(Trt)-OH | 1.8% |

| Fmoc-Cys(Trt)-OH | 0.9% |

| Fmoc-Ser(tBu)-OH | 0.5% |

| Fmoc-Phe-OH | <0.1% |